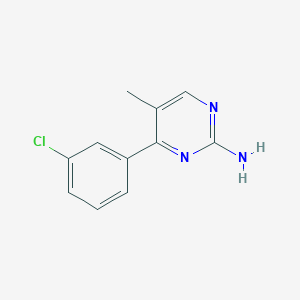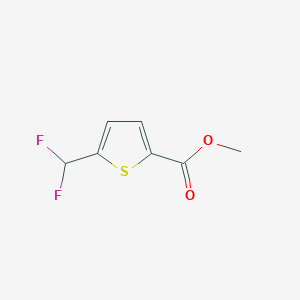
Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Overview
Description
Methyl 5-(difluoromethyl)thiophene-2-carboxylate: is a chemical compound characterized by a thiophene ring substituted with a difluoromethyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Difluoromethylation of Thiophene Derivatives: One common synthetic route involves the difluoromethylation of thiophene derivatives using reagents such as difluoromethylating agents. The reaction typically requires a catalyst and specific reaction conditions to achieve the desired substitution.
Esterification: The carboxylate ester group can be introduced through esterification reactions, where a carboxylic acid derivative of thiophene is reacted with methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the difluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the thiophene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Reduced Derivatives: Formed through the reduction of functional groups.
Substituted Thiophenes: Resulting from substitution reactions at different positions on the ring.
Mechanism of Action
Target of Action
The primary targets of Methyl 5-(difluoromethyl)thiophene-2-carboxylate are currently unknown. This compound is a derivative of thiophene, a class of compounds known to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Scientific Research Applications
Chemistry: Methyl 5-(difluoromethyl)thiophene-2-carboxylate is used in organic synthesis as a building block for the construction of more complex molecules. Its difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate the effects of difluoromethyl groups on biological systems. It can serve as a probe to study enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: The compound finds applications in the development of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Comparison with Similar Compounds
Methyl 5-(difluoromethyl)nicotinate: Another difluoromethylated compound with a pyridine ring instead of thiophene.
Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidines: Compounds with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness: Methyl 5-(difluoromethyl)thiophene-2-carboxylate is unique due to its thiophene ring, which imparts different chemical and physical properties compared to pyridine or pyrazolo[1,5-a]pyrimidine derivatives. The presence of the difluoromethyl group further enhances its reactivity and stability.
Properties
IUPAC Name |
methyl 5-(difluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSBKAZAWFHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


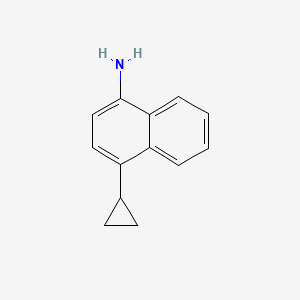
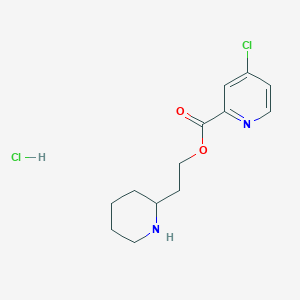
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
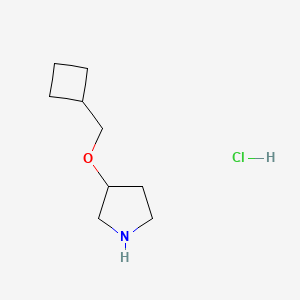
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

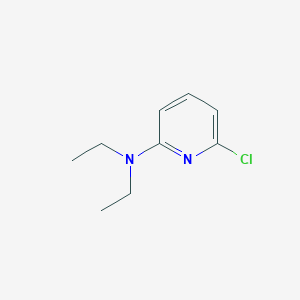
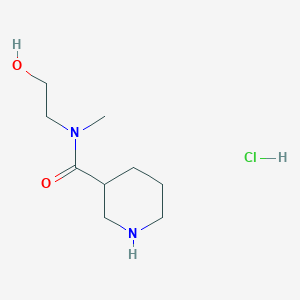
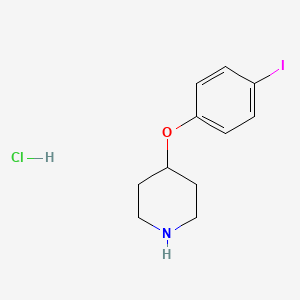
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
